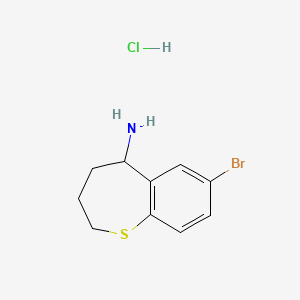

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride

CAS No.: 2044713-75-7

Cat. No.: VC7697087

Molecular Formula: C10H13BrClNS

Molecular Weight: 294.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044713-75-7 |

|---|---|

| Molecular Formula | C10H13BrClNS |

| Molecular Weight | 294.64 |

| IUPAC Name | 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNS.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H |

| Standard InChI Key | ZRFZMYNWQIWKFC-UHFFFAOYSA-N |

| SMILES | C1CC(C2=C(C=CC(=C2)Br)SC1)N.Cl |

Introduction

Structural and Chemical Characterization

Core Architecture and Functional Groups

The benzothiepin scaffold consists of a benzene ring fused to a thiepine ring, where the sulfur atom occupies the 1-position. The "2,3,4,5-tetrahydro" designation indicates partial saturation, with four single bonds in the thiepine moiety, leaving the benzene ring fully aromatic. The bromine atom at the 7-position introduces steric and electronic effects, while the primary amine at the 5-position, protonated as a hydrochloride salt, enhances water solubility and stability .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 294.64 g/mol

-

Calculated from atomic masses: C (12.01 × 10), H (1.01 × 13), Br (79.90), Cl (35.45), N (14.01), S (32.07).

-

Key Structural Analogues

-

7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one : Replaces sulfur with nitrogen and includes a ketone group.

-

Benzothiepine-1,1-dioxide : Features a sulfone group, illustrating sulfur’s versatility in ring systems.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three key steps:

-

Construction of the Benzothiepin Core: Achieved via cyclization of a thiol-containing precursor.

-

Bromination: Electrophilic aromatic substitution at the 7-position.

-

Amination and Salt Formation: Introduction of the amine group followed by HCl treatment.

Step 1: Benzothiepin Ring Formation

A literature approach for benzothiepines involves alkylation of a thiophenol derivative with a dihaloalkane . For example:

-

React p-bromothiophenol with 1,4-dibromobutane in the presence of a base (e.g., KCO) to form the thioether intermediate.

-

Cyclize under acidic conditions to yield the benzothiepin scaffold.

Reaction Scheme:

Step 2: Bromination

Electrophilic bromination using Br/FeBr directs substitution to the 7-position due to the electron-donating sulfur atom .

Conditions:

Step 3: Amination and Salt Formation

Hydrogenation of a nitrile or oxime intermediate, as demonstrated in halogenated benzylamine synthesis :

-

Convert the ketone (if present) to an oxime using hydroxylamine hydrochloride.

-

Catalytic hydrogenation (e.g., Pt/C, H) reduces the oxime to the primary amine.

-

Treat with HCl gas in ethanol to form the hydrochloride salt .

Example Protocol:

-

Substrate: 5-keto-benzothiepin derivative

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Characteristics

-

H NMR (DMSO-d): δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 3.10–2.80 (m, 4H, CH-S and CH-N), 2.50–2.30 (m, 2H, CH) .

Applications and Biological Relevance

Pharmaceutical Intermediates

Benzothiepin derivatives are explored as CCR5 antagonists for HIV-1 inhibition . The amine and halogen functionalities enable further derivatization:

-

Quaternary Ammonium Salts: Improve binding affinity to viral co-receptors .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .

Material Science

The sulfur atom’s lone pairs facilitate coordination to metals, suggesting utility in catalysis or conductive polymers.

Challenges and Future Directions

Synthetic Hurdles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume